molecular formula C12H14FNO2 B12989851 (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone

(3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone

Cat. No.: B12989851
M. Wt: 223.24 g/mol
InChI Key: UVSUMLDKJWAFCS-UHFFFAOYSA-N
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Description

(3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone is a piperidine-based methanone derivative characterized by a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, with a phenyl group attached via a ketone linkage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(3-fluoro-4-hydroxypiperidin-1-yl)-phenylmethanone

InChI

InChI=1S/C12H14FNO2/c13-10-8-14(7-6-11(10)15)12(16)9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2

InChI Key

UVSUMLDKJWAFCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1O)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluoro and Hydroxy Groups: Fluorination can be achieved using reagents like or . The hydroxy group can be introduced through hydroxylation reactions using reagents like or .

    Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or Suzuki coupling reactions.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone .

Scientific Research Applications

Neurological Disorders

ML337's selective modulation of mGlu3 receptors suggests its potential utility in treating various neurological conditions, including:

  • Anxiety : The compound may help regulate neurotransmission pathways involved in anxiety disorders.
  • Depression : Its ability to modulate glutamate signaling could provide new avenues for antidepressant therapies.
  • Schizophrenia : By selectively targeting mGlu3 receptors, ML337 may contribute to the development of antipsychotic medications with fewer side effects compared to traditional treatments.

Study on mGlu3 Modulation

A study published in Nature highlighted the efficacy of ML337 as a negative allosteric modulator of mGlu3 receptors. It demonstrated sub-micromolar potency in altering receptor activity, providing insights into its therapeutic potential for CNS disorders .

Synthesis Methodology

The synthesis of (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone involves several steps, typically starting from readily available precursors. The process emphasizes the importance of optimizing reaction conditions to enhance yield and purity:

  • Starting Materials : Selection of appropriate piperidine derivatives.
  • Reagents : Use of coupling agents and solvents to facilitate reactions.
  • Purification : Techniques such as HPLC are employed to isolate the final product.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Variations

The following table highlights structural differences between (3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone and analogous compounds:

Compound Name Piperidine Substituents Aryl Group Modifications Key Functional Groups
This compound 3-F, 4-OH Phenyl Fluorine, hydroxyl
(3-Chloro-4-fluorophenyl)(4-fluoro-piperidin-4-yl)methanone () 4-F 3-Cl, 4-F-phenyl Chlorine, fluorine
(2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone () 1-methyl 2-F-phenyl Fluorine, methyl
(Pyridin-2-yl)(3-hydroxypiperidin-1-yl)methanone () 3-OH Pyridin-2-yl Hydroxyl, aromatic nitrogen
(3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone () 3,3-dimethyl Pyridin-2-yl + 3-F,4-Me-phenyl Fluorine, methyl, dimethyl piperidine

Key Observations :

  • Fluorine vs.
  • Hydroxyl Group : The 4-OH group in the target compound may enhance solubility and hydrogen-bonding interactions relative to methyl or dimethyl substituents in and .
  • Aryl Group Diversity : Pyridinyl () and thiophenyl () groups introduce heteroatoms, affecting electronic properties and π-π stacking interactions compared to simple phenyl .

Physicochemical and ADMET Properties

  • Lipophilicity : Fluorine and hydroxyl groups balance logP values, as seen in ’s derivatives (logP ~2–3), suggesting moderate permeability .
  • Solubility : Hydroxyl groups improve aqueous solubility compared to methylated analogues (e.g., ), aligning with trends in ’s thiadiazol derivatives .
  • Metabolic Stability : Fluorine reduces susceptibility to CYP450 oxidation, as observed in ’s compound, which retains 40% yield after purification .

Biological Activity

(3-Fluoro-4-hydroxypiperidin-1-yl)(phenyl)methanone, also known as ML337, is a compound that has gained significant attention in pharmacological research due to its selective activity as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group and a phenyl moiety attached to a carbonyl group. The presence of fluorine within the piperidine structure enhances its pharmacological properties. The molecular formula of ML337 is C21H20FNOC_{21}H_{20}FNO with a molecular weight of 353.38 g/mol.

ML337 operates as a negative allosteric modulator of mGlu3 receptors, exhibiting sub-micromolar potency with an IC50 value of approximately 593 nM for mGlu3 and >30 μM for mGlu2. This selectivity is crucial for minimizing potential side effects associated with broader receptor activity. The compound alters receptor activity without directly activating or inhibiting the receptor itself, thereby influencing downstream signaling pathways related to neurotransmission, which may be beneficial in treating various neurological disorders such as anxiety, depression, and schizophrenia .

Pharmacokinetics

The pharmacokinetic profile of ML337 has been characterized through various studies:

ParameterValue
Molecular Weight (MW)353.38 g/mol
Topological Polar Surface Area (TPSA)59.7 Ų
cLogP3.51
Rat Clearance (CL HEP)54.1 mL/min/kg
Human Clearance (CL HEP)18.9 mL/min/kg
Brain AUC (0-6 h)9.6 μM·h
Brain:Plasma Ratio0.3

The compound demonstrates good central nervous system (CNS) penetration, which is essential for its therapeutic applications in neurological conditions .

Case Studies and Research Findings

Study on Selective Modulation : In a study investigating the interactions of ML337 with mGlu3 receptors, it was shown that the compound effectively modifies receptor conformation, leading to altered signaling pathways without direct agonist activity. This property makes it a promising candidate for further development in treating psychiatric disorders .

Behavioral Studies : In rodent models, ML337 exhibited anxiolytic-like activity without potentiating hyperlocomotor activity induced by phencyclidine, suggesting its potential utility in managing anxiety-related disorders while minimizing side effects typically associated with psychotropic medications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ML337 in terms of biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(4-Hydroxypiperidin-1-yl)(4-methylphenyl)methanoneSimilar piperidine structurePotentially similar neurological effects
(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanoneContains fluorine and piperidineShares some pharmacological properties
(R)-(2-Fluoro-4-(4-methoxyphenyl)ethynyl)(3-hydroxypiperidin-1-yl)methanoneIncorporates ethynyl groupSelective mGlu3 modulator

These comparisons highlight that while several compounds share structural similarities with ML337, its specific combination of functional groups confers selective activity on mGlu3 receptors while minimizing interaction with other receptor subtypes .

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